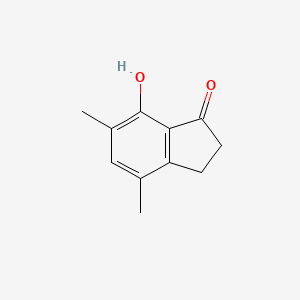![molecular formula C10H9N3S B8782766 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8782766.png)
5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene: is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole with styrene under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions:
Oxidation: Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
科学的研究の応用
Chemistry: Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial and anticancer agent. Studies have shown that derivatives of thiadiazole exhibit significant biological activity, which can be harnessed for therapeutic purposes .
Industry: In the industrial sector, 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance .
作用機序
The mechanism of action of 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The compound’s structure allows it to form stable interactions with the enzyme, leading to its inhibition .
類似化合物との比較
- 5-Amino-1,3,4-Thiadiazole-2-Thiol
- 5-Amino-1,3,4-Thiadiazole-2-Sulfonamide
- 5-Amino-1,3,4-Thiadiazole-2-Carboxylic Acid
Uniqueness: Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene is unique due to the presence of the styrene moiety, which imparts distinct chemical and biological properties. This structural feature allows for additional functionalization and enhances the compound’s versatility in various applications .
特性
分子式 |
C10H9N3S |
|---|---|
分子量 |
203.27 g/mol |
IUPAC名 |
5-(2-phenylethenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,13) |
InChIキー |
MFAWSDUTTXHYTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(S2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one](/img/structure/B8782690.png)









![Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate](/img/structure/B8782797.png)


